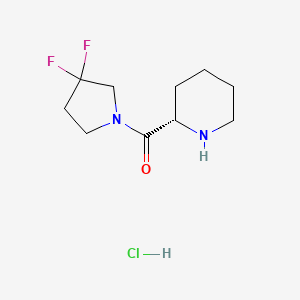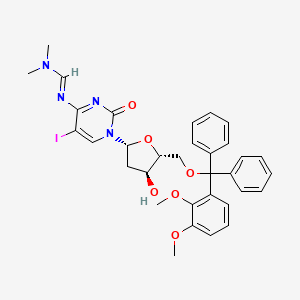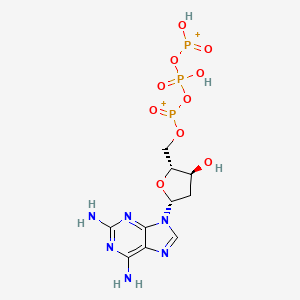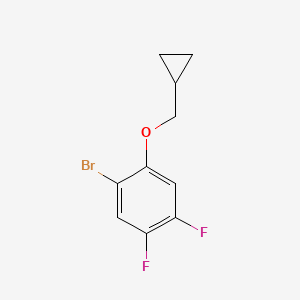
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-4). This compound has garnered interest due to its potent and selective inhibition properties, making it a candidate for the treatment of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The reaction typically involves the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including fluorination and cyclization.
Formation of Piperidine Intermediate: The piperidine ring is prepared separately, often involving similar steps of cyclization and functional group modifications.
Coupling Reaction: The pyrrolidine and piperidine intermediates are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly enzymes like DPP-4.
Medicine: Its primary application is in the development of treatments for type 2 diabetes, where it acts as a DPP-4 inhibitor to regulate blood glucose levels.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of dipeptidyl peptidase IV (DPP-4). By inhibiting DPP-4, the compound prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with DPP-4 inhibitory properties.
Saxagliptin: Another DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its specific chemical structure, which provides high selectivity and potency as a DPP-4 inhibitor. Its fluorinated pyrrolidine ring contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C10H17ClF2N2O |
|---|---|
Molecular Weight |
254.70 g/mol |
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m0./s1 |
InChI Key |
XLOOPWAQUNIBGH-QRPNPIFTSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)

![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)


![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)



